

# Fmoc-D-Gla(otbu)2-OH structure and molecular weight

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## Compound of Interest

Compound Name: *Fmoc-D-Gla(otbu)2-OH*

Cat. No.: *B557689*

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## In-Depth Technical Guide: Fmoc-D-Gla(OtBu)2-OH

This guide provides a comprehensive overview of **Fmoc-D-Gla(OtBu)2-OH**, a crucial building block in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

### Core Molecular Data

**Fmoc-D-Gla(OtBu)2-OH** is a protected form of D-gamma-carboxyglutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, while the two tert-butyl (OtBu) groups protect the gamma-carboxyl groups, making it ideal for use in Fmoc-based solid-phase peptide synthesis (SPPS).<sup>[1][2][3]</sup> This strategic protection allows for the specific and controlled incorporation of D-Gla residues into peptide sequences.

A summary of its key quantitative properties is presented below.

Property	Value
Molecular Weight	525.6 g/mol <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>29</sub> H <sub>35</sub> NO <sub>8</sub> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	111662-65-8 <a href="#">[4]</a>
Monoisotopic Mass	525.23626707 Da <a href="#">[5]</a>

## Chemical Structure

The structure of **Fmoc-D-Gla(OtBu)<sub>2</sub>-OH** features a central D-glutamic acid core. The alpha-amino group is protected by an Fmoc group, and the two gamma-carboxyl groups are protected as tert-butyl esters.

IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid.[\[5\]](#)

## Applications in Research and Drug Development

**Fmoc-D-Gla(OtBu)<sub>2</sub>-OH** is primarily utilized as a specialized amino acid derivative in Fmoc solid-phase peptide synthesis (SPPS).[\[1\]](#) Its main application is the introduction of the rare amino acid, gamma-carboxyglutamic acid (Gla), into peptides.[\[6\]](#) The post-translational gamma-carboxylation of glutamic acid is critical for the function of several proteins, notably in blood coagulation.[\[6\]](#)[\[7\]](#)

The incorporation of D-amino acids, such as D-Gla, into peptide-based therapeutics can offer significant advantages, including:

- **Enhanced Proteolytic Stability:** Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids.[\[1\]](#)
- **Improved Pharmacokinetic Properties:** Increased stability can lead to a longer half-life in vivo.

This makes **Fmoc-D-Gla(OtBu)<sub>2</sub>-OH** a valuable reagent in the development of novel peptide drugs with improved therapeutic profiles.[\[8\]](#)

## Experimental Protocols: Incorporation via Fmoc-SPPS

The following is a generalized protocol for the incorporation of **Fmoc-D-Gla(OtBu)2-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

- **Fmoc-D-Gla(OtBu)2-OH**
- Appropriate resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HBTU, HATU)
- N,N'-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane)
- Dichloromethane (DCM)
- Cold diethyl ether

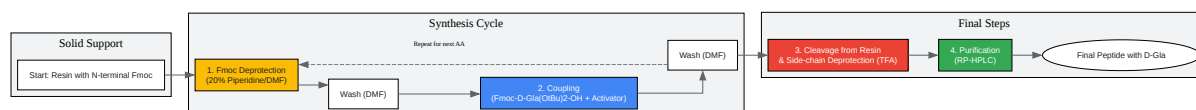
Methodology:

- Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least one hour.<sup>[1]</sup>
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine in DMF solution.<sup>[1][3]</sup> This exposes the free amine for the next coupling step.
- Amino Acid Coupling:
  - **Fmoc-D-Gla(OtBu)2-OH** is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

- This activated amino acid solution is then added to the deprotected resin.
- The mixture is agitated for 1-2 hours at room temperature to allow for the coupling reaction to complete.<sup>[1]</sup>
- Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu groups on the Glu residue) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA).<sup>[1][3]</sup>
- Peptide Precipitation and Purification: The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).<sup>[1]</sup>

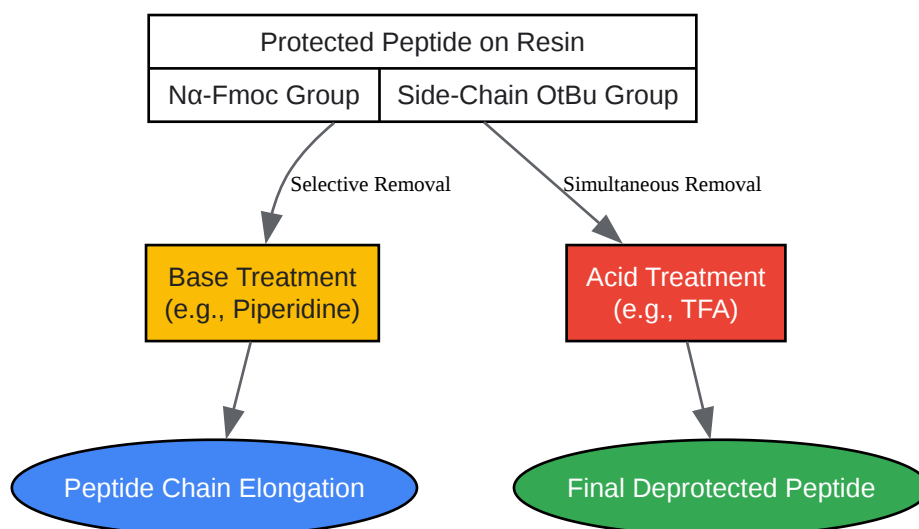
## Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solid-phase peptide synthesis using **Fmoc-D-Gla(OtBu)<sub>2</sub>-OH** and the orthogonal protection strategy.



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).



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Caption: Orthogonal protection strategy in Fmoc/tBu-based peptide synthesis.

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